Isochromophilone VI is a naturally occurring compound belonging to the class of azaphilones. It was first isolated from the fungus Penicillium multicolor FO-3216. PubMed:
The primary research interest in Isochromophilone VI lies in its potential to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cholesterol metabolism by esterifying cholesterol with a fatty acid, creating cholesteryl esters. PubMed: Studies have shown that Isochromophilone VI exhibits inhibitory activity against ACAT, suggesting its potential as a therapeutic agent for hypercholesterolemia (high cholesterol levels). PubMed:
While initial research shows promise, further investigation is needed to fully understand the therapeutic potential of Isochromophilone VI. This includes:
Isochromophilone VI is a member of the azaphilone family, characterized by its complex structure and notable biological activities. The chemical formula for isochromophilone VI is C23H28ClNO5, and it has a molecular weight of 433 g/mol. This compound has been isolated from various fungal species, including Penicillium multicolor and Arcopilus aureus, highlighting its presence in diverse ecological niches . Isochromophilone VI exhibits a unique chloroazaphilone structure, which contributes to its distinct properties and potential applications in medicinal chemistry.
Isochromophilone VI displays significant biological activities, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against various pathogens, making it a candidate for further investigation in the development of antifungal and antibacterial treatments . Additionally, isochromophilone VI has been noted for its cytotoxic properties, suggesting potential applications in cancer therapy .
The synthesis of isochromophilone VI can be achieved through several methods:
These methods provide a comprehensive toolkit for researchers aiming to produce isochromophilone VI and its derivatives.
Isochromophilone VI has several promising applications:
Research on isochromophilone VI indicates that it interacts with cellular targets that are critical for microbial growth and proliferation. The compound's mechanism of action involves disrupting cellular processes, leading to inhibition of pathogen growth . Further studies are needed to elucidate the precise molecular interactions and pathways affected by isochromophilone VI.
Isochromophilone VI shares structural similarities with other azaphilones, which can be compared based on their biological activities and chemical structures. Some similar compounds include:
Compound | Structure Type | Biological Activity | Source |
---|---|---|---|
Isochromophilone VI | Chloroazaphilone | Antimicrobial, Cytotoxic | Penicillium multicolor |
Sclerotiorin | Azaphilone | Antifungal | Various fungi |
Isochromophilone I | Azaphilone | Antimicrobial | Penicillium spp. |
Isochromophilone II | Azaphilone | Antimicrobial | Penicillium spp. |
Isochromophilone VI is unique due to its specific chloro substitution pattern and the resulting enhanced biological activities compared to its analogues. Its complex structure allows for diverse interactions within biological systems, making it a subject of interest for further research in medicinal chemistry.
Isochromophilone VI represents a significant member of the azaphilone family of fungal secondary metabolites, characterized by its distinctive nitrogen-containing structure and chlorinated aromatic core [1] [2]. This compound has been isolated from multiple fungal species, demonstrating the widespread biosynthetic capability across different genera of filamentous fungi [7] [10].
Penicillium multicolor strain FO-3216 stands as the original and most extensively studied producer of Isochromophilone VI [7] [9]. This strain was first identified and characterized during systematic screening programs for novel bioactive metabolites in the mid-1990s [4] [7]. The fungus demonstrates robust production capabilities under laboratory culture conditions, yielding Isochromophilone VI alongside related azaphilones including Isochromophilones III, IV, and V [4] [7].
Large-scale liquid culture of Penicillium multicolor FO-3216 in aqueous medium containing dextrose, peptone, potassium dihydrogen phosphate, magnesium sulfate heptahydrate, and sodium chloride enables efficient metabolite production [1]. The cultivation process typically requires fifteen days of growth, after which ethyl acetate extraction and subsequent chromatographic separation yield purified Isochromophilone VI as a red solid [1]. The strain exhibits consistent production patterns, with Isochromophilone VI typically isolated in yields sufficient for structural characterization and biological evaluation [4].
The morphological characteristics of Penicillium multicolor FO-3216 include globose to subglobose conidia measuring 2.5 to 3 micrometers in diameter with smooth surfaces [4]. These distinctive features, combined with molecular identification techniques, confirm the taxonomic classification and distinguish this strain from closely related Penicillium species [4] [9].
Diaporthe species represent another significant source of Isochromophilone VI, particularly endophytic strains isolated from various plant hosts [10] [13]. These endophytic fungi demonstrate remarkable biosynthetic diversity, producing Isochromophilone VI alongside novel structural analogs including Isochromophilones X, XI, and XII [10] [25].
The endophytic lifestyle of Diaporthe species contributes to their enhanced secondary metabolite production capabilities [13]. These fungi establish symbiotic relationships with host plants, often resulting in activated biosynthetic pathways that produce structurally diverse azaphilones [10] [13]. Research has documented Isochromophilone VI production from Diaporthe species isolated from mangrove plants, terrestrial flowering plants, and other botanical sources [10] [13].
Cultivation of endophytic Diaporthe species typically employs standard mycological media with modifications to enhance secondary metabolite production [10]. The application of One Strain Many Compounds approaches has proven particularly effective for maximizing metabolite diversity from these organisms [13]. Under optimized conditions, these strains produce Isochromophilone VI with yields comparable to or exceeding those observed from Penicillium multicolor FO-3216 [10].
The biosynthesis of Isochromophilone VI initiates through the coordinated action of two distinct polyketide synthase systems operating in a convergent biosynthetic strategy [11] [14]. This dual polyketide synthase approach represents a sophisticated mechanism for assembling the complex molecular architecture characteristic of azaphilone natural products [11] [20].
The highly reducing polyketide synthase functions as the primary catalyst for initiating the biosynthetic sequence [14] [17]. This enzyme possesses a complete complement of catalytic domains including beta-ketoacyl synthase, acyltransferase, dehydratase, methyltransferase, enoylreductase, ketoreductase, and acyl carrier protein domains [14]. The domain organization enables the enzyme to process acetyl-coenzyme A and malonyl-coenzyme A precursors through iterative condensation and reduction cycles [11] [14].
Complementing the highly reducing polyketide synthase, the non-reducing polyketide synthase contributes essential structural elements to the final azaphilone framework [11] [14]. This enzyme exhibits a distinct domain architecture comprising beta-ketoacyl synthase, acyltransferase, acyl carrier protein, methyltransferase, and terminal reductase domains [14]. The convergent operation of these two polyketide synthases distinguishes azaphilone biosynthesis from sequential polyketide assembly pathways observed in other fungal secondary metabolite systems [11].
The formation of the characteristic azaphilone bicyclic core proceeds through 2-benzopyrylium intermediate species that undergo cycloisomerization to generate the pyranoquinone framework [12] [15]. This critical transformation represents the key step that distinguishes azaphilone biosynthesis from other polyketide assembly pathways [12] [20].
Chemical studies have demonstrated that alkynylbenzaldehyde precursors can be converted to 2-benzopyrylium salts through transition metal-catalyzed cycloisomerization reactions [12]. Gold acetate has proven particularly effective for catalyzing this transformation, enabling rapid cyclization at ambient temperature in dichloroethane-trifluoroacetic acid solvent systems [12]. The resulting 2-benzopyrylium intermediates serve as competent precursors for subsequent oxidation reactions that install the quinone functionality characteristic of azaphilones [12].
In biological systems, flavin adenine dinucleotide-dependent monooxygenases catalyze the critical cyclization step that converts benzaldehyde intermediates to the bicyclic azaphilone core [11] [14] [20]. These enzymes demonstrate remarkable selectivity for the formation of the pyran ring while simultaneously installing the requisite oxidation state at the quinone carbons [14] [15]. The enzymatic process proceeds through hydroxylation at the carbon-4 position, triggering spontaneous cyclization and quinone formation [14] [20].
The final stages of Isochromophilone VI biosynthesis involve sequential halogenation and esterification reactions that install the chlorine substituent and acetate functionality characteristic of this metabolite [14] [15]. These late-stage modifications occur after formation of the core azaphilone framework and represent tailoring reactions that enhance biological activity [14].
Chlorination proceeds through the action of flavin adenine dinucleotide-dependent halogenases that demonstrate remarkable selectivity for aromatic positions [14]. These enzymes can introduce various halogens including chlorine, bromine, and iodine depending on the availability of halide salts in the culture medium [14]. The halogenase responsible for Isochromophilone VI biosynthesis exhibits preference for the carbon-5 position of the isoquinoline ring system [14].
Esterification occurs through acyltransferase-catalyzed acetylation of hydroxyl groups present on the azaphilone framework [14] [17]. The acyltransferase enzymes demonstrate broad substrate specificity, enabling the incorporation of various acyl groups including acetate, propionate, and longer-chain fatty acid derivatives [14]. In the case of Isochromophilone VI, acetate serves as the preferred acyl donor, resulting in the characteristic acetyl ester functionality observed in the final metabolite [4] [14].
Genomic analysis of azaphilone-producing fungi has revealed the presence of clustered biosynthetic genes responsible for Isochromophilone VI production [14] [17]. The Psc_Aza gene cluster represents a well-characterized example of azaphilone biosynthetic organization, containing thirteen genes that encode the complete enzymatic machinery required for metabolite assembly [14].
The PscAzaA gene encodes the highly reducing polyketide synthase essential for initiating the biosynthetic pathway [14]. This gene product exhibits significant sequence homology to characterized azaphilone polyketide synthases from other fungal species, including 65% identity with aspergillus terreus azaphilone biosynthetic enzymes [14]. The protein structure analysis reveals the presence of all catalytic domains necessary for iterative polyketide assembly [14].
PscAzaB encodes the non-reducing polyketide synthase that complements the highly reducing polyketide synthase in azaphilone core formation [14]. This enzyme shares 67% sequence identity with chaetoviridin biosynthetic polyketide synthases, indicating evolutionary conservation of azaphilone assembly mechanisms across diverse fungal lineages [14]. The gene organization within the cluster suggests coordinated regulation of polyketide synthase expression [14].
Additional genes within the Psc_Aza cluster encode tailoring enzymes including monooxygenases, acyltransferases, and halogenases that modify the core azaphilone structure [14]. These genes demonstrate significant homology to characterized azaphilone biosynthetic enzymes from aspergillus niger, aspergillus terreus, and other well-studied systems [14] [17]. The cluster organization facilitates coordinated expression of all biosynthetic genes under appropriate regulatory control [14].
Flavin adenine dinucleotide-dependent halogenases play crucial roles in azaphilone biosynthesis, catalyzing the regioselective introduction of halogen substituents that significantly influence biological activity [14] [15]. These enzymes represent a distinct class of halogenating biocatalysts that utilize molecular oxygen and reduced flavin cofactors to generate reactive halogenating species [14].
The PscAzaH gene encodes the halogenase responsible for chlorination in Isochromophilone VI biosynthesis [14]. This enzyme demonstrates remarkable substrate specificity, selectively halogenating the carbon-5 position of the azaphilone aromatic ring while avoiding other potentially reactive sites [14]. Biochemical characterization reveals that the enzyme can utilize various halide substrates including chloride, bromide, and iodide, enabling the production of differentially halogenated analogs under appropriate culture conditions [14].
Mechanistic studies indicate that flavin adenine dinucleotide-dependent halogenases operate through the formation of hypohalous acid intermediates generated by flavin-mediated oxidation of halide anions [14] [15]. These reactive species then undergo electrophilic aromatic substitution reactions with appropriately positioned aromatic carbons on the azaphilone substrate [14]. The enzyme active site architecture controls regioselectivity by positioning the substrate in the optimal orientation for halogenation [15].
The timing of halogenation within the overall biosynthetic sequence remains an active area of investigation [14]. Evidence suggests that chlorination can occur at multiple stages of azaphilone assembly, including early halogenation of the initial azaphilone scaffold and late-stage halogenation of fully assembled metabolites [14]. This flexibility enables the production of diverse halogenated analogs that exhibit varying biological activities [14].
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₈ClNO₅ |
Molecular Weight | 433.93 g/mol |
CAS Registry Number | 167173-91-3 |
Appearance | Red powder |
Optical Rotation | +217° (c 0.10, MeOH) |
UV Absorption | 205, 267, 390 nm |
High Resolution Mass | 434.1734 (calculated for C₂₃H₂₉NO₅Cl) |
Organism | Isolation Source | Co-produced Metabolites |
---|---|---|
Penicillium multicolor FO-3216 | Culture broth | Isochromophilones III, IV, V |
Diaporthe sp. (endophytic) | Endophytic fungus | Isochromophilones X, XI, XII, Sclerotioramine |
Penicillium sclerotiorum | Marine environment | Sclerotiorin, Pencolide |
Gene/Protein | Function | Domain Organization |
---|---|---|
PscAzaA | Highly reducing polyketide synthase | KS-AT-DH-MT-ER-KR-ACP |
PscAzaB | Non-reducing polyketide synthase | KS-AT-ACP-MT-R |
PscAzaC | Flavin adenine dinucleotide-dependent monooxygenase | FAD-binding domain |
PscAzaH | Flavin adenine dinucleotide-dependent halogenase | FAD-dependent halogenase |
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